molecular formula C10H9N3O2 B2640075 N'-(2-cyanoacetyl)benzohydrazide CAS No. 16501-75-0

N'-(2-cyanoacetyl)benzohydrazide

Cat. No. B2640075
CAS RN: 16501-75-0
M. Wt: 203.201
InChI Key: WBXBARBASUPUBF-UHFFFAOYSA-N
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Description

N-(2-cyanoacetyl)benzohydrazide (NCBH) is an important organic compound used extensively in the field of organic chemistry. It is a colorless, crystalline solid that is soluble in polar solvents. NCBH is most commonly used as a reagent in the synthesis of various compounds, such as amines, alcohols, and carboxylic acids. It is also used as a catalyst in organic reactions. NCBH is a versatile reagent with a wide range of applications in the laboratory, including the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Synthesis and Biological Evaluation

N'-(2-cyanoacetyl)benzohydrazide and its derivatives have been extensively researched for their potential in synthesizing various heterocyclic compounds. For instance, studies have demonstrated the synthesis of diverse compounds like 1,3,4-oxadiazoles, thiazolidinones, and 1,3,4-thiadiazoles, starting from benzohydrazide derivatives. These compounds have shown promising antimicrobial activities against different microorganisms (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).

Antimicrobial and Anticancer Potentials

Research has also focused on the antimicrobial and anticancer potentials of benzohydrazide derivatives. For example, a study synthesized a series of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides and evaluated their in vitro antimicrobial and anticancer properties, finding some compounds to be potent against both microbes and cancer cells (Kumar et al., 2017).

Cytotoxic Properties Against Cancer Cell Lines

Another study synthesized new N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives and evaluated their cytotoxic properties against various cancer cell lines. One derivative in particular showed significant potency against all tested tumor cell lines (Katiyar et al., 2015).

Catalytic and DNA Binding Activities

Benzohydrazide derivatives have also been investigated for their catalytic and DNA binding activities. A study synthesized new Schiff base ligands from benzohydrazide and explored their interaction with DNA and their potential in anticancer activity (El‐Gammal et al., 2021).

Corrosion Inhibition

The application of benzohydrazide derivatives in corrosion inhibition has been explored as well. A study synthesized a series of hydrazones from benzohydrazide and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic media, demonstrating their potential in this field (Lgaz et al., 2019).

properties

IUPAC Name

N'-(2-cyanoacetyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-7-6-9(14)12-13-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXBARBASUPUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16501-75-0
Record name 2-CYANOACETIC N2-BENZOYLHYDRAZIDE
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